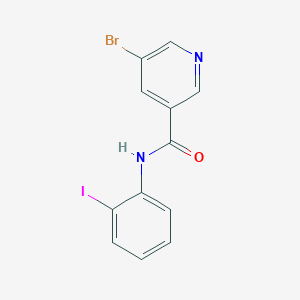
5-bromo-N-(2-iodophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-iodophenyl)nicotinamide, commonly known as BINA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and has been studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.
作用機序
BINA's mechanism of action involves the inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, which leads to a reduction in NAD+ levels. This, in turn, activates the energy sensor AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. Activation of AMPK and inhibition of mTOR can lead to various cellular effects, including autophagy, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
BINA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and improve glucose tolerance and insulin sensitivity in obese mice. BINA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
BINA has several advantages for lab experiments, including its potent inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, its high purity and yield, and its ability to penetrate the blood-brain barrier. However, BINA also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
For research on BINA include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Studies on its potential off-target effects and toxicity are also needed to ensure its safety for clinical use. Additionally, the development of more potent and selective 5-bromo-N-(2-iodophenyl)nicotinamide inhibitors based on the structure of BINA may lead to the discovery of new therapeutic agents.
合成法
BINA can be synthesized using a multi-step process involving the reaction of 2-iodonicotinic acid with thionyl chloride, followed by the reaction with 5-bromoanthranilic acid. The resulting product is then treated with sodium hydroxide and acetic anhydride to yield BINA with high purity and yield.
科学的研究の応用
BINA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of 5-bromo-N-(2-iodophenyl)nicotinamide, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular metabolism. NAD+ is involved in various cellular processes, including DNA repair, energy metabolism, and gene expression. Therefore, BINA's inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide can lead to a reduction in NAD+ levels, resulting in altered cellular metabolism and potentially therapeutic effects.
特性
製品名 |
5-bromo-N-(2-iodophenyl)nicotinamide |
|---|---|
分子式 |
C12H8BrIN2O |
分子量 |
403.01 g/mol |
IUPAC名 |
5-bromo-N-(2-iodophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
InChIキー |
IPPUDOLTIMDVAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)